![molecular formula C21H22ClN3O2S B2903388 ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 478050-20-3](/img/structure/B2903388.png)
ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(3-chlorophenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that acts on the central nervous system (CNS). TCB-2 is structurally similar to LSD and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of TCB-2 is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. TCB-2 is believed to activate this receptor, leading to altered perception and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are complex and varied. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the levels of certain cytokines, which are involved in the regulation of immune function. TCB-2 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, TCB-2 is a potent hallucinogen and can cause significant alterations in perception and cognition, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on TCB-2. One potential area of research is the development of novel analogs of TCB-2 with improved therapeutic properties. Another area of research is the study of the long-term effects of TCB-2 on brain function and behavior. Finally, TCB-2 could be studied for its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has potent anti-inflammatory, analgesic, and antitumor properties and has been studied for its potential use in the treatment of psychiatric disorders. TCB-2 acts on the serotonin receptors in the brain and has complex biochemical and physiological effects. While TCB-2 has several advantages for use in lab experiments, its potent hallucinogenic effects can make it difficult to interpret the results of experiments. There are several future directions for research on TCB-2, including the development of novel analogs and the study of its long-term effects on brain function and behavior.
Synthesis Methods
The synthesis of TCB-2 is a complex process that involves several steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is converted into its acid chloride derivative. This derivative is then reacted with ethyl 2-aminopiperidine-1-carboxylate to obtain the corresponding amide. The amide is then cyclized with 3-chlorobenzyl chloride to form the final product, TCB-2.
Scientific Research Applications
TCB-2 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, analgesic, and antitumor properties. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-27-21(26)17-14-18(19-7-4-12-28-19)23-20(17)25-10-8-24(9-11-25)16-6-3-5-15(22)13-16/h3-7,12-14,23H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDRTUZTDSNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CS2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)
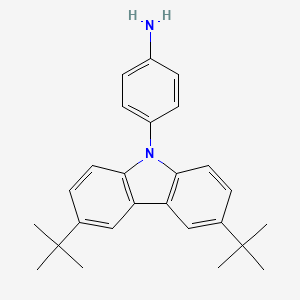
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2903307.png)
![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)


![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)

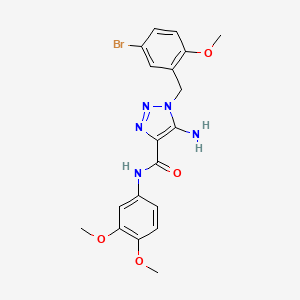
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2903321.png)
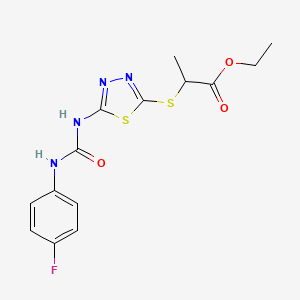
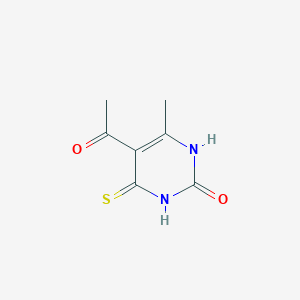
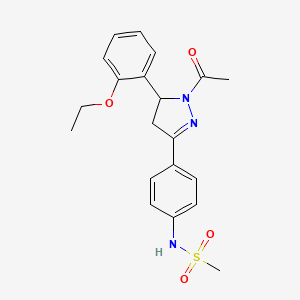
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2903326.png)